molecular formula C9H6BrF2N B6210907 4-bromo-1-(difluoromethyl)-1H-indole CAS No. 1600887-64-6

4-bromo-1-(difluoromethyl)-1H-indole

Cat. No.: B6210907
CAS No.: 1600887-64-6
M. Wt: 246.05 g/mol
InChI Key: ZHGRRECPOJMGFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Bromo-1-(difluoromethyl)-1H-indole: is a chemical compound with the molecular formula C9H6BrF2N. It is a derivative of indole, a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The presence of bromine and difluoromethyl groups on the indole ring makes this compound particularly interesting for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-bromo-1-(difluoromethyl)-1H-indole typically involves the bromination of 1-(difluoromethyl)-1H-indole. The reaction can be carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like dichloromethane or acetonitrile. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance the efficiency and yield of the reaction. The use of automated systems and reactors can help in maintaining precise control over reaction conditions, leading to higher purity and consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The bromine atom in 4-bromo-1-(difluoromethyl)-1H-indole can be replaced by other nucleophiles through substitution reactions. Common reagents for these reactions include sodium azide, potassium thiocyanate, and various amines.

    Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the indole nitrogen or the difluoromethyl group. Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are often used.

    Reduction Reactions: Reduction of the bromine atom can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Common Reagents and Conditions:

    Substitution: Sodium azide in dimethylformamide (DMF) at 80°C.

    Oxidation: Hydrogen peroxide in acetic acid at room temperature.

    Reduction: Sodium borohydride in ethanol at 0°C.

Major Products:

    Substitution: Formation of 4-azido-1-(difluoromethyl)-1H-indole.

    Oxidation: Formation of this compound N-oxide.

    Reduction: Formation of 1-(difluoromethyl)-1H-indole.

Scientific Research Applications

Chemistry: 4-Bromo-1-(difluoromethyl)-1H-indole is used as a building block in organic synthesis. Its unique structure allows for the creation of various derivatives that can be used in the development of new materials and catalysts.

Biology: In biological research, this compound is used to study the interactions of indole derivatives with biological targets. It serves as a probe to investigate the binding affinities and mechanisms of action of indole-based drugs.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of new pharmaceuticals. Its structural features make it a candidate for the development of drugs targeting specific enzymes or receptors.

Industry: In the industrial sector, this compound is used in the synthesis of agrochemicals and specialty chemicals. Its reactivity and stability make it suitable for large-scale production processes.

Mechanism of Action

The mechanism of action of 4-bromo-1-(difluoromethyl)-1H-indole involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and difluoromethyl groups enhance its binding affinity and selectivity towards these targets. The compound can modulate the activity of enzymes by acting as an inhibitor or activator, depending on the nature of the target and the binding site.

Comparison with Similar Compounds

  • 4-Bromo-1-(trifluoromethyl)-1H-indole
  • 4-Chloro-1-(difluoromethyl)-1H-indole
  • 4-Fluoro-1-(difluoromethyl)-1H-indole

Comparison: 4-Bromo-1-(difluoromethyl)-1H-indole is unique due to the presence of both bromine and difluoromethyl groups, which impart distinct chemical and biological properties. Compared to its analogs, it exhibits higher reactivity in substitution reactions and greater stability under oxidative conditions. The difluoromethyl group also enhances its lipophilicity, making it more suitable for applications in medicinal chemistry.

Properties

CAS No.

1600887-64-6

Molecular Formula

C9H6BrF2N

Molecular Weight

246.05 g/mol

IUPAC Name

4-bromo-1-(difluoromethyl)indole

InChI

InChI=1S/C9H6BrF2N/c10-7-2-1-3-8-6(7)4-5-13(8)9(11)12/h1-5,9H

InChI Key

ZHGRRECPOJMGFK-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CN2C(F)F)C(=C1)Br

Purity

95

Origin of Product

United States

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